molecular formula C15H13N3O4 B15062958 Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1383626-12-7

Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B15062958
CAS No.: 1383626-12-7
M. Wt: 299.28 g/mol
InChI Key: VJURUMLHHLCKSJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazolone intermediate, which is then reacted with an aromatic aldehyde to yield the desired pyrazolopyrimidine . The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid or base to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced pyrazolopyrimidines, and substituted compounds with various functional groups .

Mechanism of Action

The mechanism of action of Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

1383626-12-7

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

ethyl 2,7-dioxo-3-phenyl-1,4-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H13N3O4/c1-2-22-15(21)10-8-16-12-11(9-6-4-3-5-7-9)13(19)17-18(12)14(10)20/h3-8,16H,2H2,1H3,(H,17,19)

InChI Key

VJURUMLHHLCKSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C(=O)NN2C1=O)C3=CC=CC=C3

Origin of Product

United States

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